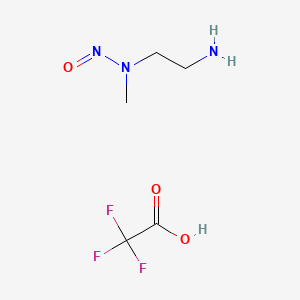
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C3H9N3O.C2HF3O2. It is also known by its IUPAC name, N-(2-aminoethyl)-N-methylnitrous amide 2,2,2-trifluoroacetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of (2-aminoethyl)(methyl)nitrosoamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Applications De Recherche Scientifique
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine: A related nitroso compound with similar chemical properties.
N-Nitrosodiethylamine: Another nitroso compound with comparable reactivity.
N-Nitrosomorpholine: A structurally similar compound with different functional groups.
Uniqueness
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoroacetate component also imparts distinct properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C5H10F3N3O3 |
|---|---|
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-methylnitrous amide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H9N3O.C2HF3O2/c1-6(5-7)3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7) |
Clé InChI |
CGANBIDWQBRBBP-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN)N=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


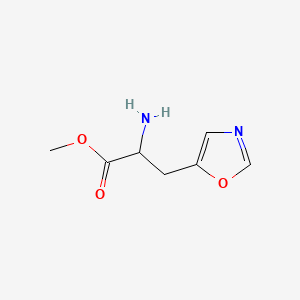
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
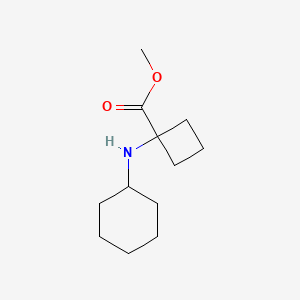
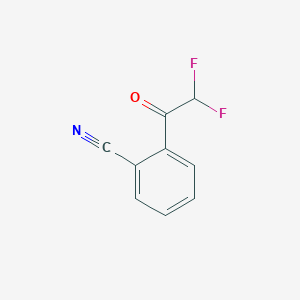
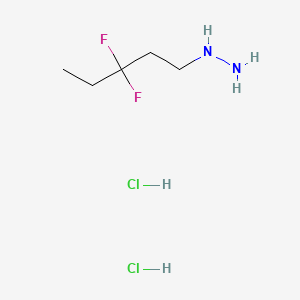
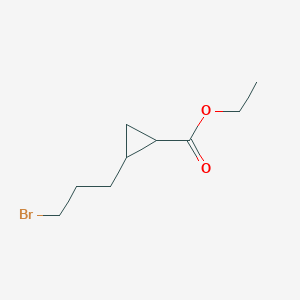
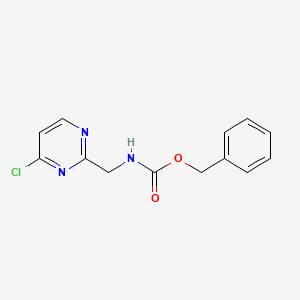

![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
